molecular formula C12H11NO2 B11719220 Methyl 6-Methylquinoline-3-carboxylate

Methyl 6-Methylquinoline-3-carboxylate

Cat. No.: B11719220
M. Wt: 201.22 g/mol
InChI Key: MVRQBEFLMKTMDE-UHFFFAOYSA-N
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Description

Methyl 6-Methylquinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline ring system substituted with a methyl group at the 6-position and a carboxylate ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Methylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of acid, followed by esterification to form the desired methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions and microwave-assisted synthesis are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-Methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-Methylquinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: Methyl 6-Methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 6-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-3-4-11-9(5-8)6-10(7-13-11)12(14)15-2/h3-7H,1-2H3

InChI Key

MVRQBEFLMKTMDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)C(=O)OC

Origin of Product

United States

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